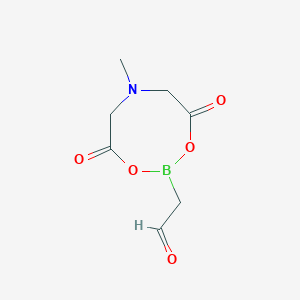
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde is a unique chemical compound with the molecular formula C7H10BNO5 and a molecular weight of 198.969 g/mol . This compound is characterized by its distinctive boron-containing heterocyclic structure, which makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde can be achieved through multiple synthetic routes. One common method involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group to form the dioxazaborocine ring . This process typically requires specific reaction conditions, such as elevated temperatures and the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, hydrazines, and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxy, amino, and substituted derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a reference substance for drug impurities and reagents.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde involves its interaction with specific molecular targets and pathways. The boron atom in the dioxazaborocine ring plays a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Tetrahydro-4,6-dioxo-1,2-oxazine: This compound shares a similar dioxo ring structure but lacks the boron atom.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl derivatives: These compounds have a similar heterocyclic structure but contain sulfur instead of boron.
Uniqueness
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde is unique due to the presence of the boron atom in its structure. This feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H10BNO5 |
|---|---|
Poids moléculaire |
198.97 g/mol |
Nom IUPAC |
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H10BNO5/c1-9-4-6(11)13-8(2-3-10)14-7(12)5-9/h3H,2,4-5H2,1H3 |
Clé InChI |
SSXHAJNEYLJGEM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(=O)CN(CC(=O)O1)C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
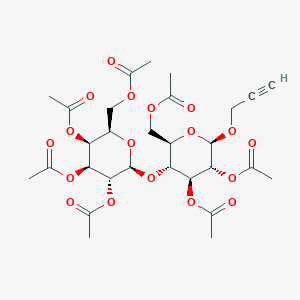

![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
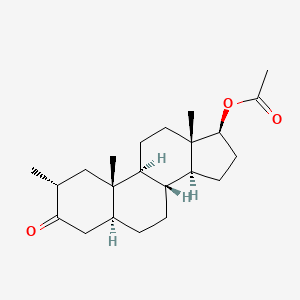
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)

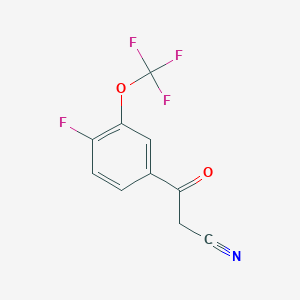
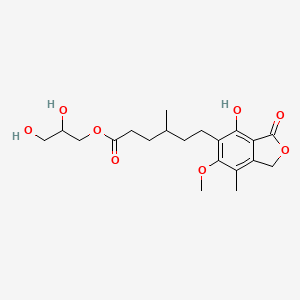
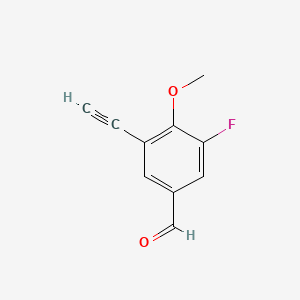
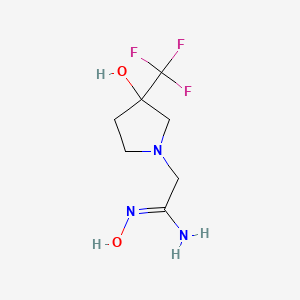
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
